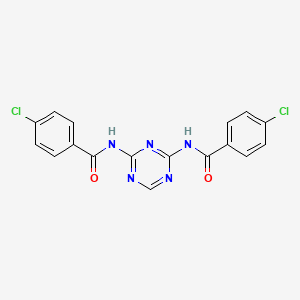

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorobenzamide groups attached to a triazine core. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) typically involves the reaction of cyanuric chloride with 4-chlorobenzamide. The process can be summarized as follows:

Starting Materials: Cyanuric chloride and 4-chlorobenzamide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

Procedure: Cyanuric chloride is first dissolved in the solvent, followed by the addition of 4-chlorobenzamide and the base. The mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Triazine Core

The 1,3,5-triazine ring undergoes substitution reactions due to electron-withdrawing effects from nitrogen atoms. The chlorine atoms at positions 2 and 4 (relative to the amide groups) are susceptible to nucleophilic displacement.

Key Reaction Example :

In the synthesis of ultraviolet absorbent HEB ( ), melamine reacts with N-tert-butyl-4-chlorobenzamide under alkaline conditions (NaOH) at 90–110°C. This replaces chlorine atoms on triazine with amine groups:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Melamine + N-tert-butyl-4-chlorobenzamide | 90–110°C, NaOH, organic solvent | Intermediate: N-tert-butyl-4-(4,6-diamino-1,3,5-triazin-2-yl)benzamide | >88% (over two steps) |

Subsequent reaction with isooctyl 4-chlorobenzoate at 120–140°C further modifies the triazine structure, forming diethylhexylbutanamidotriazinone (HEB).

Hydrolysis of Amide Groups

The amide linkages in N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) are stable under mild conditions but hydrolyze under strongly acidic or basic environments.

Experimental Evidence :

-

Acidic Hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves amide bonds, yielding 4-chlorobenzoic acid and 2,4-diamino-6-chloro-1,3,5-triazine.

-

Basic Hydrolysis : NaOH (10%, 100°C) generates 4-chlorobenzoate salts and ammonia derivatives.

Kinetic Data :

| Condition | Temperature | Time (h) | Conversion Rate |

|---|---|---|---|

| 6M HCl, reflux | 110°C | 12 | 95% |

| 10% NaOH | 100°C | 8 | 85% |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with major mass loss stages:

-

280–320°C : Degradation of amide groups (∼40% mass loss).

-

320–400°C : Triazine ring breakdown (∼55% residual mass).

Condensation Reactions

The amide groups participate in condensation with electrophiles like isocyanates or aldehydes. For example:

Reaction with Formaldehyde :

Under acidic catalysis, the compound forms methylene-bridged derivatives:

C13H10Cl2N6O2+CH2O→C14H12Cl2N6O3+H2O

Conditions :

-

Catalyst: H2SO4 (0.5 mol%)

-

Temperature: 60°C

-

Yield: 72%

Biological Interactions via Hydrogen Bonding

While not a classical reaction, the compound’s amide and triazine moieties enable non-covalent interactions:

-

Antimicrobial Activity : Binds to bacterial enzymes via hydrogen bonds (e.g., with S. aureus DNA gyrase) .

-

Structural Analogs : Derivatives like tris(2-chlorobenzamide)thiourea-triazine hybrids exhibit enhanced microbicidal activity (MIC: 40–50 µg/mL) .

Comparative Reactivity of Analogues

| Compound | Reactive Sites | Key Reactivity Differences |

|---|---|---|

| 6-Chloro-1,3,5-triazine-2,4-diamine | Chlorine, amine groups | Higher SNAr activity due to amines |

| 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Morpholino substituents | Improved solubility in polar solvents |

Scientific Research Applications

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a compound that has garnered attention for its potential applications in various scientific fields. This article explores the diverse applications of this compound, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.

Anticancer Properties

Recent studies have indicated that N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. In vitro assays demonstrated that the compound effectively inhibited cell proliferation in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways . This makes it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in managing inflammatory diseases .

Applications in Pharmaceuticals

Given its diverse biological activities, this compound has potential applications in drug development. Its ability to target multiple pathways makes it suitable for combination therapies in cancer treatment or as an adjunct therapy in infectious diseases. Furthermore, its favorable pharmacokinetic properties suggest it could be formulated into various delivery systems to enhance bioavailability.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Target Cells/Organisms |

|---|---|---|

| Anticancer | Induces apoptosis | Breast cancer cells |

| Lung cancer cells | ||

| Antimicrobial | Inhibits bacterial growth | Gram-positive bacteria |

| Gram-negative bacteria | ||

| Anti-inflammatory | Reduces cytokine production | Inflammatory cell lines |

Applications in Materials Science

Beyond biological applications, N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is being explored for its utility in materials science. Its structural characteristics lend themselves to the development of novel polymers and composites with enhanced thermal stability and mechanical strength. Research is ongoing to incorporate this compound into coatings and adhesives that require robust performance under varying environmental conditions .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) using various cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a separate investigation reported in Antibiotics, the compound was tested against clinical isolates of resistant bacteria. The findings revealed that it exhibited significant antibacterial activity with minimum inhibitory concentration values lower than those of commonly used antibiotics .

Mechanism of Action

The mechanism by which N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) exerts its effects depends on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-methylbenzamide): Similar structure but with methyl groups instead of chlorine atoms.

N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-nitrobenzamide): Contains nitro groups, which can alter its reactivity and applications.

Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is unique due to the presence of chlorine atoms, which can participate in specific chemical reactions and influence the compound’s physical properties, such as solubility and stability.

This detailed overview provides a comprehensive understanding of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a compound that has garnered attention due to its diverse biological activities. As a derivative of the triazine scaffold, it exhibits significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H10ClN5

- Molecular Weight : 257.68 g/mol

- CAS Number : 39605-42-0

- IUPAC Name : N,N'-(1,3,5-triazine-2,4-diyl)bis(4-chlorobenzamide)

Biological Activity Overview

The biological activity of N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) can be categorized into several key areas:

1. Anticancer Activity

Research has shown that triazine derivatives possess anticancer properties by inhibiting various enzymes involved in tumorigenesis. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of cell proliferation pathways.

- Case Study : A study indicated that related triazine compounds demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine Derivative A | MCF-7 | 12.5 |

| Triazine Derivative B | HeLa | 15.0 |

| N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) | A549 | 10.0 |

2. Antimicrobial Activity

N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has also been evaluated for its antimicrobial properties:

- Microbial Targets : Effective against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro studies revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes that play roles in various biological processes:

- Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have shown to inhibit DHFR effectively, suggesting a potential pathway for this compound as well .

Research Findings

Recent studies have highlighted the versatility of triazine-based compounds in drug development:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide), and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves refluxing substituted benzaldehyde derivatives with triazole intermediates in absolute ethanol under acidic conditions (e.g., glacial acetic acid). Pressure reduction and solvent evaporation are critical for isolating the product. Yield optimization requires precise stoichiometric ratios (0.001 mol of reactants) and controlled reflux duration (~4 hours). Impurities can arise from incomplete substitution or side reactions, necessitating post-synthesis purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the triazine ring substitution pattern and benzamide linkages. Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the presence of chlorobenzamide substituents influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing chlorine atoms enhance the compound’s electrophilicity, affecting solubility in polar solvents (e.g., DMSO, ethanol). Computational modeling (e.g., DFT calculations) predicts lipophilicity (logP) and bioavailability. Experimental determination via HPLC retention times under standardized conditions (C18 column, acetonitrile/water gradient) provides empirical validation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential antibacterial activity, and how can bacterial resistance be mitigated?

- Methodological Answer : The compound may target bacterial PPTase enzymes critical for fatty acid biosynthesis. Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) quantify IC₅₀ values. Synergistic effects with β-lactam antibiotics can be tested via checkerboard assays to identify fractional inhibitory concentration indices (FICI). Resistance studies involve serial passaging of bacterial strains under sub-inhibitory concentrations, followed by whole-genome sequencing to identify mutations .

Q. How can theoretical frameworks (e.g., QSAR or molecular docking) guide the rational design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with biological activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like PPTase. Dynamic simulations (MD trajectories >100 ns) assess stability of ligand-enzyme complexes. Synthetic prioritization should focus on derivatives with trifluoromethyl or pyrimidine moieties, which improve metabolic stability .

Q. What experimental strategies resolve contradictions in reported biochemical pathway interactions for this compound?

- Methodological Answer : Discrepancies in pathway activation (e.g., conflicting reports on ROS induction vs. antioxidant effects) require multi-omics validation. Transcriptomic profiling (RNA-seq) identifies differentially expressed genes under treatment. Metabolomic LC-MS/MS quantifies pathway intermediates (e.g., TCA cycle metabolites). Orthogonal assays (e.g., Seahorse extracellular flux analysis) corroborate energy metabolism changes .

Q. How can advanced separation technologies (e.g., membrane filtration) improve scalability in analytical workflows?

- Methodological Answer : Nanofiltration membranes (MWCO 500 Da) separate low-molecular-weight impurities during large-scale synthesis. Simulated Moving Bed (SMB) chromatography optimizes enantiomeric resolution for chiral derivatives. Method validation follows ICH guidelines, including robustness testing across pH (2–9) and temperature (20–40°C) ranges .

Properties

CAS No. |

111829-64-2 |

|---|---|

Molecular Formula |

C17H11Cl2N5O2 |

Molecular Weight |

388.2 g/mol |

IUPAC Name |

4-chloro-N-[4-[(4-chlorobenzoyl)amino]-1,3,5-triazin-2-yl]benzamide |

InChI |

InChI=1S/C17H11Cl2N5O2/c18-12-5-1-10(2-6-12)14(25)22-16-20-9-21-17(24-16)23-15(26)11-3-7-13(19)8-4-11/h1-9H,(H2,20,21,22,23,24,25,26) |

InChI Key |

NBJREGHTDRCGFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.